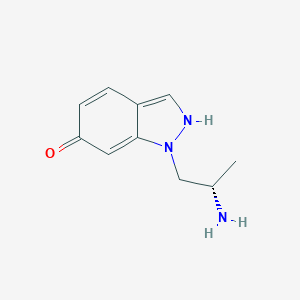

1-((S)-2-aminopropyl)-1H-indazol-6-ol

概要

説明

AL-34662: は、緑内障の治療のために開発されているインダゾール誘導体薬です。これは選択的セロトニン-2A受容体アゴニストとして作用し、シロシンなどの幻覚剤と同じ受容体を標的としています。 これらの薬とは異なり、AL-34662は、血液脳関門を通過しない末梢選択的薬として特異的に設計されました 。 これは、AL-34662が、中枢活性セロトニン-2Aアゴニストに関連する幻覚作用を引き起こすことなく、眼圧を低下させ、緑内障の症状を緩和できることを意味します .

準備方法

合成経路と反応条件: AL-34662の合成には、1-((S)-2-アミノプロピル)-1H-インダゾール-6-オールの調製が含まれます。合成経路には通常、次の手順が含まれます。

インダゾールコアの形成: インダゾールコアは、適切な前駆体を含む環化反応によって合成されます。

アミノプロピル基の導入: アミノプロピル基は、還元アミノ化反応によって導入されます。

工業的生産方法: AL-34662の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 これは、収率と純度を最大化するための反応条件の最適化と、再結晶またはクロマトグラフィーなどの効率的な精製技術の実装を伴います .

化学反応の分析

Key Synthetic Routes

Mechanistic Insights :

-

The nitrosation/reduction pathway involves diazotization of a precursor aldehyde under acidic conditions, followed by borohydride reduction to introduce the chiral aminopropyl group .

-

Rh(III)-catalyzed reactions enable direct functionalization of the indazole scaffold, forming fused polycyclic structures through [4+2] annulation .

Oxidation Reactions

| Target Site | Oxidizing Agent | Products Identified | Applications |

|---|---|---|---|

| Hydroxyl (-OH) | KMnO₄ (acidic) | 1-((S)-2-aminopropyl)-1H-indazole-6-one | Intermediate for analogs |

| Aminopropyl Chain | O₂ (metal catalyst) | Oxidative deamination products | Metabolic studies |

Experimental Notes :

-

Oxidation of the indazole hydroxyl group proceeds regioselectively due to electronic effects of the fused aromatic system .

-

Metal-catalyzed aerobic oxidation of the primary amine generates imine intermediates, which hydrolyze to ketones .

Electrophilic Aromatic Substitution (EAS)

| Position | Reagent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| C4 | HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-1-((S)-2-aminopropyl)indazol-6-ol | High |

| C5 | Br₂ (FeBr₃) | RT, 1 hr | 5-Bromo derivative | Moderate |

Key Observations :

-

Nitration occurs preferentially at the C4 position due to para-directing effects of the hydroxyl group .

-

Bromination shows lower regioselectivity, requiring chromatographic separation of isomers .

Catalytic Cross-Coupling Reactions

| Reaction Type | Catalyst System | Coupling Partner | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-substituted indazoles |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylaminopropyl derivatives |

Optimized Conditions :

-

Suzuki couplings achieve >85% yield using microwave irradiation (120°C, 30 min) .

-

Buchwald-Hartwig aminations require strict exclusion of oxygen for optimal catalyst performance .

Stability and Degradation Pathways

| Stress Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Indazole ring-opening products | Protonation-induced cleavage |

| Alkaline (pH > 9) | Oxidative dimerization compounds | Base-catalyzed oxidation |

| UV Light | N-Dealkylation derivatives | Radical-mediated cleavage |

Pharmaceutical Relevance :

科学的研究の応用

Pharmacological Properties

5-HT(2) Receptor Agonism

1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent and selective agonist for the serotonin 5-HT(2) receptor. It exhibits an EC50 value of 42.7 nM and an Emax of 89%, indicating strong receptor activation capabilities . This selectivity is crucial for minimizing off-target effects, making it a candidate for therapeutic applications.

Ocular Hypotensive Activity

This compound has been identified as a potential treatment for ocular hypertension and glaucoma. In studies involving conscious ocular hypertensive monkeys, it demonstrated a significant reduction in intraocular pressure (IOP) by approximately -13 mmHg (33% reduction) through a peripheral mechanism rather than central nervous system mediation . This characteristic positions it as a promising agent for further clinical evaluation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a series of chemical reactions that optimize its structure for enhanced biological activity. The indazole scaffold is known for its presence in several FDA-approved drugs, particularly in oncology . The modifications made to the indazole core can significantly influence the compound's receptor affinity and selectivity.

Table 1: Summary of SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution at C6 | Alters potency against 5-HT receptors |

| Presence of electron-withdrawing groups | Essential for receptor antagonism |

| Size of substituents | Larger groups reduce activity |

作用機序

AL-34662は、選択的セロトニン-2A受容体アゴニストとして作用します。これは、これらの受容体に結合し、それらを活性化して、細胞内シグナル伝達イベントのカスケードを引き起こします。 セロトニン-2A受容体の活性化は、細胞内カルシウムイオンの動員をもたらし、これはさまざまな生理学的効果をもたらします 。 緑内障治療の文脈では、このメカニズムは、眼からの房水の流出を促進することにより、眼圧を低下させるのに役立ちます .

類似化合物の比較

類似化合物:

- AAZ-A-154

- AL-38022A

- Ro60-0175

- SCHEMBL5334361

- VER-3323

- YM-348

比較:

- AAZ-A-154: AL-34662と同様に、AAZ-A-154はセロトニン-2A受容体アゴニストですが、薬物動態特性が異なる場合があります。

- AL-38022A: この化合物は、セロトニン-2A受容体も標的としていますが、選択性と効力において異なる場合があります。

- Ro60-0175: もう1つのセロトニン-2A受容体アゴニストであるRo60-0175は、結合親和性と有効性のプロファイルが異なる場合があります。

- SCHEMBL5334361: この化合物は、AL-34662と構造が似ていますが、受容体との相互作用が異なる場合があります。

- VER-3323: 機能は似ていますが、VER-3323は薬理学的効果と治療の可能性が異なる場合があります。

- YM-348: この化合物は、セロトニン-2A受容体にも作用しますが、独自の薬力学特性を持っている可能性があります .

AL-34662は、末梢選択性があるため、中枢神経系の副作用を最小限に抑え、臨床使用のためのより安全な選択肢となります .

類似化合物との比較

- AAZ-A-154

- AL-38022A

- Ro60-0175

- SCHEMBL5334361

- VER-3323

- YM-348

Comparison:

- AAZ-A-154: Similar to AL-34662, AAZ-A-154 is a serotonin-2A receptor agonist but may have different pharmacokinetic properties.

- AL-38022A: This compound also targets serotonin-2A receptors but may differ in its selectivity and potency.

- Ro60-0175: Another serotonin-2A receptor agonist, Ro60-0175 may have distinct binding affinities and efficacy profiles.

- SCHEMBL5334361: This compound shares structural similarities with AL-34662 but may have different receptor interactions.

- VER-3323: Similar in function, VER-3323 may vary in its pharmacological effects and therapeutic potential.

- YM-348: This compound also acts on serotonin-2A receptors but may have unique pharmacodynamic properties .

AL-34662 stands out due to its peripheral selectivity, which minimizes central nervous system side effects and makes it a safer option for clinical use .

生物活性

1-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as compound 9, is a compound of significant interest in pharmacological research due to its potent biological activities, particularly as a selective agonist for the serotonin 5-HT2 receptor. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

This compound functions primarily as a peripherally acting 5-HT2 receptor agonist . Its efficacy is characterized by an EC50 value of 42.7 nM and a maximum efficacy (Emax) of 89% , indicating a strong affinity and potency for the receptor compared to other serotonergic subtypes . The compound's selectivity is crucial for minimizing central nervous system side effects, making it a candidate for ocular therapies.

Ocular Hypertension and Glaucoma

Research has highlighted the potential of this compound in treating ocular hypertension and glaucoma . In studies involving conscious ocular hypertensive monkeys, the compound demonstrated a significant reduction in intraocular pressure (IOP) by approximately 13 mmHg , translating to a 33% decrease in IOP. This effect was attributed to a local mechanism rather than central actions, which is advantageous for minimizing systemic side effects .

Antitumor Activity

Emerging studies suggest that derivatives of indazole compounds, including this compound, exhibit notable antitumor activity . For instance, related indazole derivatives have shown promising results against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells. The mechanism involves inducing apoptosis and altering cell cycle progression, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Biological Activities of this compound

Case Study: Ocular Hypertension Treatment

In a study assessing the ocular hypotensive effects, formulations containing this compound were tested for their ability to lower IOP in animal models. The results indicated that the compound effectively lowered IOP without significant adverse effects on ocular tissues, supporting its potential as a therapeutic agent for glaucoma management .

Case Study: Anticancer Properties

In vitro studies involving K562 cells revealed that treatment with related indazole compounds led to increased apoptosis rates and altered cell cycle distributions. Specifically, concentrations of the compound were shown to increase the G0/G1 phase population while decreasing S phase cells, indicating an effective mechanism for halting cancer cell proliferation .

特性

IUPAC Name |

1-[(2S)-2-aminopropyl]indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYHTZYHAFNBKW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027133 | |

| Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210580-75-9 | |

| Record name | 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210580-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AL-34662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AL-34662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-((S)-2-aminopropyl)-1H-indazol-6-ol interact with its target and what are the downstream effects?

A1: this compound acts as a potent agonist of the serotonin 5-HT2 receptor. [] This interaction leads to a reduction in intraocular pressure (IOP), likely through a local effect rather than a centrally mediated one. [] While the exact mechanism of IOP reduction is not fully elucidated in the provided research, it highlights the compound's potential for treating ocular hypertension.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: The research highlights that this compound is part of a series of 1-(2-aminopropyl)-1H-indazole analogs. [] These analogs were synthesized and evaluated for their suitability as clinical candidates for treating ocular hypertension. [] While specific structural modifications and their impact on activity aren't detailed in the provided abstract, it suggests that optimizing this class of compounds for potency, selectivity, and stability was a key focus.

Q3: What were the key findings regarding the in vivo efficacy of this compound?

A3: The research demonstrates that this compound significantly lowers IOP in conscious ocular hypertensive monkeys. [] A reduction of 13 mmHg (33%) was observed, supporting its potential as an ocular hypotensive agent. [] This in vivo data strengthens the argument for further clinical development of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。